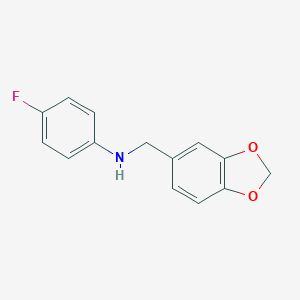

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

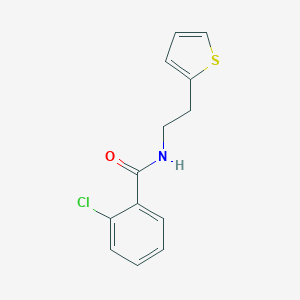

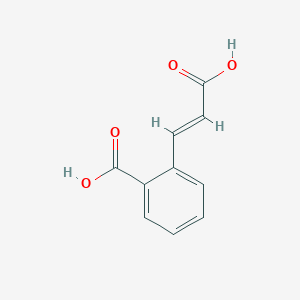

“N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline” is a complex organic compound. The “benzodioxol” part suggests the presence of a benzene ring fused with a 1,3-dioxol ring. The “fluoroaniline” part indicates an aniline (an aromatic amine) with a fluorine atom attached .

Molecular Structure Analysis

Based on its name, this compound likely has a complex structure with multiple rings. The benzodioxol indicates a fused ring system consisting of a benzene ring and a 1,3-dioxol ring. The fluoroaniline part suggests an aniline group (an amino group attached to a benzene ring) with a fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like molecular weight, solubility, melting point, boiling point, and reactivity. These properties are determined by the compound’s molecular structure .科学的研究の応用

Organic Synthesis

Chalcone Derivatives: Chalcones, including N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, belong to the flavonoid family. These compounds exhibit diverse pharmacological activities, such as anti-cancer, anti-infective, anti-diabetic, and antioxidant effects. The synthesis of chalcones involves Claisen–Schmidt condensation between aldehydes and ketones. Researchers have explored the structural diversity of chalcones for potential drug development .

Heterocyclic Chemistry

Quinoline Derivatives: Quinoline derivatives possess a wide range of biological activities, depending on substituents’ nature and position. These compounds have been studied for antimalarial, antitumor, antibacterial, and antioxidant properties. The fusion of quinoline and benzodioxole moieties in N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline may offer novel bioactive compounds for future investigations .

Environmental Chemistry

Fate and Transport Studies: Understanding the environmental fate and transport of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is crucial. Researchers investigate its persistence, degradation pathways, and potential impact on ecosystems.

作用機序

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

This interaction could potentially alter the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule .

Biochemical Pathways

The compound’s interaction with Nitric oxide synthase, inducible, affects the nitric oxide synthesis pathway. Nitric oxide is a critical player in several biochemical pathways, including vasodilation, immune response modulation, and neurotransmission. Any alteration in its production can have significant downstream effects .

Result of Action

The molecular and cellular effects of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline’s action are largely dependent on its interaction with Nitric oxide synthase, inducible. By modulating the activity of this enzyme, the compound can influence the production of nitric oxide and, consequently, affect the various physiological processes that this molecule is involved in .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLOFZRCJRQALK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)

![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)

![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)

![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)